1-Acetyl-3,3,4,6-tetramethyl-5-indolinol
Description
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(5-hydroxy-3,3,4,6-tetramethyl-2H-indol-1-yl)ethanone |
InChI |
InChI=1S/C14H19NO2/c1-8-6-11-12(9(2)13(8)17)14(4,5)7-15(11)10(3)16/h6,17H,7H2,1-5H3 |
InChI Key |
ZPAGQZCYDDROJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)C)C(CN2C(=O)C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Indoline vs. Isoindoline: Unlike isoindoline-1,3-dione derivatives (), this compound lacks the dione moiety but retains a hydroxyl group at C5, which may enhance hydrogen-bonding interactions in biological systems .
- Substituent Effects: The acetyl group in this compound contrasts with the triazole and fluoro groups in ’s compound 5b, suggesting divergent reactivity and bioavailability profiles .
Spectral Data
- 1H/13C NMR: compounds showed characteristic acryloyl proton signals at δ 6.5–7.8 ppm, while the acetyl group in this compound would resonate near δ 2.1–2.3 ppm. Methyl groups in the indolinol derivative would produce distinct singlet peaks (δ 1.2–1.5 ppm) .
- IR Spectroscopy: The hydroxyl group in this compound would exhibit a broad O–H stretch (~3200 cm⁻¹), contrasting with the ketone (C=O) stretches (~1680 cm⁻¹) in ’s compounds .
Bioactivity
- Cholinesterase Inhibition: highlights isoindoline-dione derivatives as cholinesterase inhibitors, though specific IC₅₀ values are unreported. The hydroxyl group in this compound could enhance binding to enzyme active sites, but steric bulk from methyl groups might reduce efficacy .
- Antioxidant Potential: ’s triazole-indole hybrid (5b) was synthesized for ischemia treatment, suggesting redox-modulating properties. The acetyl group in this compound may stabilize radical intermediates, though this remains speculative without direct data .
Preparation Methods
Lewis Acid-Catalyzed Enolether Formation
A foundational approach involves the reaction of α,β-unsaturated ketones (e.g., mesityl oxide) with alkyl orthoformates in the presence of Lewis acids such as boron trifluoride etherate. For example, mesityl oxide (derived from acetone auto-condensation) reacts with methylorthoformate to yield bis-enolethers like 1-methoxy-4-(1-methoxyvinyl)-3,3,5,5-tetramethylcyclo-1-hexene. This intermediate is critical for subsequent hydrolysis steps.
Reaction Conditions:
Knoevenagel Condensation for Indole Core Formation
The Knoevenagel reaction enables the construction of the indole ring via condensation between carbonyl compounds and activated methylene groups. In a study by PMC8537952, bis-indolinones were synthesized using piperidine as a base, with malononitrile serving as the methylene activator. Adapting this method, 3-cyanoacetyl indole could condense with aldehydes to form the indolinol scaffold.
Key Parameters:
-
Base: Piperidine or sodium methoxide
-
Solvent: Methanol/water (2:1)
-
Temperature: Reflux (~80°C)
Hydrolysis and Functionalization
Acid Hydrolysis of Enolethers
Crude enolether mixtures from Section 2.1 undergo hydrolysis to yield diketones. For instance, treating 1-methoxy-4-(1-methoxyvinyl)-3,3,5,5-tetramethylcyclohexene with 0.5% aqueous HCl for 24 hours produces 4-acetyl-3,3,5,5-tetramethylcyclohexanone. This diketone is a precursor for further acetylation or cyclization.
Optimization Notes:
Acetylation via Isopropenyl Acetate
The acetyl group is introduced by reacting the diketone intermediate with isopropenyl acetate under acidic conditions. This yields 1-acetoxy-4-acetyl-3,3,5,5-tetramethylcyclo-1-hexene, which is subsequently hydrolyzed to the target indolinol.
Procedure:
-
Reagent: Isopropenyl acetate (2 eq)
-
Catalyst: Trace HCl or BF3
-
Temperature: 50–60°C
One-Pot Synthesis Approaches
Aqueous-Mediated Cyclization
A green chemistry method reported in JCSC utilizes a one-pot reaction of 3-cyanoacetyl indole, aldehydes, and malononitrile in methanol/water (2:1) with sodium methoxide. While this approach primarily yields pyridine derivatives, modifying the aldehyde component (e.g., using tetramethylglycoluril) could direct selectivity toward indolinols.
Advantages:
-
Solvent System: Environmentally benign (water/methanol)
-
Catalyst: Sodium methoxide (low cost)
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Key Intermediate |
|---|---|---|---|---|---|
| Lewis Acid Cyclization | BF3 etherate | 20–25 | 75 | 95 | Bis-enolether |
| Knoevenagel Condensation | Piperidine | 80 | 55 | 90 | 3-Cyanoacetyl indole |
| Acid Hydrolysis | HCl | 20–25 | 70 | 98 | 4-Acetyl-3,3,5,5-TMC |
| One-Pot Synthesis | Sodium methoxide | 80 | 58 | 85 | Indol-3-yl pyridine |
TMC = Tetramethylcyclohexanone
Recent Advances and Modifications
Q & A
Q. What are the established synthetic routes for 1-Acetyl-3,3,4,6-tetramethyl-5-indolinol, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of structurally related indole derivatives typically involves refluxing a mixture of formyl-indole precursors with nucleophilic reagents (e.g., thiazolidinones or aminothiazoles) in acetic acid with sodium acetate as a catalyst. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-thioxothiazolidin-4-one in acetic acid at 100–110°C for 2.5–3 hours yields crystalline products after recrystallization . Optimization strategies include:
- Catalyst Loading : Adjusting sodium acetate concentration to balance reaction rate and byproduct formation.
- Solvent Choice : Acetic acid is preferred for its dual role as solvent and proton donor, but DMF/acetic acid mixtures improve recrystallization purity .
- Reaction Time Monitoring : TLC or HPLC can track intermediate formation to avoid over-reaction.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
Methodological Answer:
- 1H NMR : Key signals include the acetyl group (δ 2.1–2.3 ppm, singlet) and methyl groups on the indolinol core (δ 1.2–1.5 ppm, multiplets). Aromatic protons appear as distinct doublets (δ 6.8–7.4 ppm) .
- 13C NMR : The carbonyl carbon (C=O) resonates at δ 170–175 ppm, while quaternary carbons in the tetramethyl groups appear at δ 20–25 ppm .
- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors during reflux .
- PPE : Wear nitrile gloves and lab coats to prevent dermal exposure. In case of contact, wash immediately with soap and water .
- Spill Management : Neutralize acetic acid spills with sodium bicarbonate before disposal .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?
Methodological Answer:
- Isolation of Byproducts : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH) can separate unreacted starting materials or side products .
- Isotopic Labeling : Use deuterated analogs to distinguish overlapping NMR signals in complex mixtures .
- X-ray Crystallography : Resolve ambiguous structures by growing single crystals in DMF/EtOAc and analyzing unit cell parameters .
Q. How can computational chemistry predict the reactivity or stability of this compound derivatives?
Methodological Answer:
- DFT Calculations : Simulate reaction pathways (e.g., acetyl group migration) using Gaussian or ORCA software to identify transition states .
- Molecular Dynamics : Assess solvent effects (e.g., acetic acid vs. DMF) on reaction kinetics .
- Docking Studies : Predict biological activity by modeling interactions with target enzymes (e.g., cholinesterases) using AutoDock Vina .
Q. What challenges arise in designing enantioselective syntheses for chiral derivatives, and what catalytic systems show promise?
Methodological Answer:
- Chiral Induction : Asymmetric catalysis using BINOL-derived phosphoric acids or Ru-BINAP complexes can induce enantioselectivity during cyclization .
- Dynamic Kinetic Resolution : Combine palladium catalysts with chiral ligands to control stereochemistry at the indolinol core .
- Characterization of Enantiomers : Use chiral HPLC (e.g., Chiralpak IA column) or polarimetry to confirm enantiomeric excess .
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?
Methodological Answer:
- Substituent Screening : Introduce electron-withdrawing groups (e.g., –Cl, –Br) at the 5-position to enhance electrophilicity and binding to biological targets .
- Biological Assays : Test acetylcholinesterase inhibition using Ellman’s method (λ = 412 nm) to quantify IC₅₀ values .
- Metabolic Stability : Evaluate microsomal stability in liver S9 fractions to prioritize derivatives with longer half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
